molecular formula C17H14N2O2S B3910565 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

Cat. No. B3910565
M. Wt: 310.4 g/mol
InChI Key: HUYVLVWVLPXXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a derivative of thienylcarbonyloxy, which is known to exhibit anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide have been studied extensively. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, the compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide in lab experiments include its relatively simple synthesis method, its potential pharmacological properties, and its ability to reduce pain and inflammation in animal models. However, the compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide. Some of these directions include:
1. Further studies on the mechanism of action of the compound to better understand how it exerts its pharmacological effects.
2. Investigation of the potential of the compound as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease.
3. Studies on the potential of the compound as a chemotherapeutic agent for the treatment of cancer.
4. Investigation of the potential of the compound as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound to better understand its efficacy and safety in humans.
Conclusion:
In conclusion, 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound exhibits anti-inflammatory, analgesic, and anti-cancer effects, and has been extensively studied in vitro and in vivo. The compound has some advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, 2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has the potential to be a valuable therapeutic agent for the treatment of several diseases.

Scientific Research Applications

2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has been extensively studied for its potential pharmacological properties. Several research studies have reported that the compound exhibits anti-inflammatory, analgesic, and anti-cancer effects. The compound has been tested in vitro and in vivo, and the results have been promising.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-16(19-21-17(20)15-9-4-10-22-15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYVLVWVLPXXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.